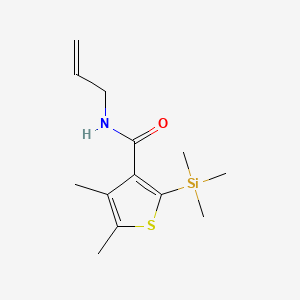

Silthiofam

Description

a fungicide

Properties

IUPAC Name |

4,5-dimethyl-N-prop-2-enyl-2-trimethylsilylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NOSSi/c1-7-8-14-12(15)11-9(2)10(3)16-13(11)17(4,5)6/h7H,1,8H2,2-6H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMXHPPIGKYTAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NCC=C)[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NOSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058000 | |

| Record name | Silthiofam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175217-20-6 | |

| Record name | Silthiofam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175217-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silthiofam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175217206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silthiofam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Thiophenecarboxamide, 4,5-dimethyl-N-2-propen-1-yl-2-(trimethylsilyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILTHIOFAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5991I541GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Silthiofam's Mechanism of Action Against Gaeumannomyces graminis: A Technical Whitepaper

For Immediate Release

This technical guide provides an in-depth analysis of the current understanding of the mechanism of action of silthiofam, a thiophene carboxamide fungicide, against the take-all fungus Gaeumannomyces graminis. This document is intended for researchers, scientists, and professionals involved in fungicide development and plant pathology.

Executive Summary

This compound is a protective fungicide utilized as a seed treatment for cereals to control take-all disease, one of the most significant root diseases of wheat worldwide, caused by the fungus Gaeumannomyces graminis. Its mode of action is the inhibition of fungal respiration, leading to a cessation of growth and prevention of infection. While the precise molecular target has not been definitively elucidated in publicly available literature, extensive evidence from its chemical classification and fungicidal action strongly suggests that this compound functions as a succinate dehydrogenase inhibitor (SDHI), targeting Complex II of the mitochondrial electron transport chain. This document synthesizes the available data on its mode of action, presents quantitative efficacy data, details relevant experimental protocols for its study, and provides visualizations of the proposed mechanism and experimental workflows.

Core Mechanism of Action: Inhibition of Fungal Respiration

This compound's primary fungicidal activity is through the disruption of cellular respiration in Gaeumannomyces graminis. The Fungicide Resistance Action Committee (FRAC) classifies this compound under the code 38, with a mode of action designated as "C7: ATP production"[1][2]. This indicates that the fungicide directly interferes with the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.

The Hypothesized Target: Succinate Dehydrogenase (Complex II)

This compound belongs to the thiophene carboxamide class of fungicides[1][2][3]. A significant number of carboxamide fungicides are known to act as succinate dehydrogenase inhibitors (SDHIs). Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate, coupled with the reduction of ubiquinone to ubiquinol.

By inhibiting succinate dehydrogenase, this compound is hypothesized to:

-

Block the TCA cycle, disrupting a central metabolic pathway.

-

Halt the transfer of electrons to the electron transport chain, thereby inhibiting ATP synthesis via oxidative phosphorylation.

-

Lead to the accumulation of reactive oxygen species (ROS), causing cellular damage.

This inhibition of energy production ultimately prevents the germination of fungal spores and the growth of mycelia, thus protecting the host plant from infection.

dot

Caption: Proposed mechanism of this compound on the mitochondrial respiratory chain.

Quantitative Data on Efficacy

Studies have determined the in vitro efficacy of this compound against various isolates of Gaeumannomyces graminis var. tritici. The following table summarizes the effective concentration required to inhibit mycelial growth by 50% (EC50).

| Isolate Type | Number of Isolates | EC50 Range (µg/mL) | Mean EC50 (µg/mL) | Reference |

| Sensitive | 39 | 0.0001 - 0.0036 | 0.0009 | |

| Resistant | 27 | 0.011 - 0.19 | 0.055 |

These data demonstrate a clear distinction in sensitivity between different populations of the fungus. Notably, there is no cross-resistance observed between this compound and triazole fungicides like tebuconazole and difenoconazole.

Experimental Protocols

To investigate the mechanism of action of this compound on Gaeumannomyces graminis, a series of biochemical and physiological assays can be employed.

Fungal Isolate Sensitivity Testing

This protocol determines the EC50 value of this compound for mycelial growth inhibition.

-

Media Preparation: Prepare potato dextrose agar (PDA) amended with a range of this compound concentrations (e.g., 0, 0.0001, 0.001, 0.01, 0.1, 1.0, 10.0 µg/mL).

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of a G. graminis culture onto the center of each PDA plate.

-

Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 20-25°C).

-

Data Collection: Measure the colony diameter at regular intervals until the colony on the control plate reaches a predefined size.

-

Analysis: Calculate the percentage inhibition of mycelial growth relative to the control for each this compound concentration. Use probit analysis or non-linear regression to determine the EC50 value.

dot

Caption: Workflow for determining the EC50 of this compound on G. graminis.

Mitochondrial Respiration Assay

This protocol assesses the effect of this compound on oxygen consumption in isolated mitochondria or permeabilized fungal cells, which can help confirm the inhibition of the electron transport chain.

-

Mitochondria Isolation/Cell Permeabilization: Isolate mitochondria from G. graminis mycelia using differential centrifugation or permeabilize fungal cells with a detergent like digitonin.

-

Respirometry Setup: Use a high-resolution respirometer with an oxygen electrode (e.g., Oroboros Oxygraph-2k).

-

Assay Buffer: Suspend the isolated mitochondria or permeabilized cells in a suitable respiration buffer (e.g., MiR05).

-

Substrate Addition: Add substrates for specific respiratory complexes. For Complex II, add succinate. Rotenone should be added first to inhibit Complex I.

-

This compound Treatment: Introduce this compound at various concentrations into the respiration chamber and monitor the rate of oxygen consumption.

-

Controls: Use known inhibitors of Complex II (e.g., malonate, atpenin A5) and other complexes (e.g., rotenone for Complex I, antimycin A for Complex III) as positive and negative controls.

-

Data Analysis: Compare the oxygen consumption rates in the presence and absence of this compound to determine its inhibitory effect on specific parts of the electron transport chain.

dot

Caption: Experimental workflow for mitochondrial respiration assay.

Succinate Dehydrogenase Enzyme Activity Assay

This protocol directly measures the effect of this compound on the enzymatic activity of succinate dehydrogenase.

-

Enzyme Extraction: Prepare a mitochondrial protein extract from G. graminis.

-

Reaction Mixture: Prepare a reaction buffer containing succinate as the substrate and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or phenazine methosulfate (PMS) coupled with a tetrazolium salt like MTT).

-

Incubation with Inhibitor: Pre-incubate the mitochondrial extract with various concentrations of this compound.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate.

-

Spectrophotometric Measurement: Monitor the change in absorbance of the electron acceptor over time using a spectrophotometer. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each this compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

While this hypothesized mechanism is consistent with its chemical class and observed fungicidal effects, direct experimental confirmation of this compound binding to and inhibiting the succinate dehydrogenase of G. graminis is a critical area for future research. Such studies would solidify our understanding of this important fungicide and could aid in the development of new, more effective control strategies for take-all disease and in managing the potential for fungicide resistance. Further investigation into the molecular basis of resistance in some G. graminis isolates would also be of significant value.

References

Silthiofam's Fungistatic Activity: A Biochemical Pathway Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silthiofam, a silyl-amide fungicide, exhibits potent and specific fungistatic activity against Gaeumannomyces graminis var. tritici, the causal agent of take-all disease in wheat. This technical guide delineates the biochemical pathway underlying this compound's mode of action, presenting a comprehensive overview for researchers and professionals in drug development. The core mechanism of this compound lies in its ability to disrupt mitochondrial energy metabolism by specifically inhibiting the adenine nucleotide translocator (ANT). This inhibition halts the export of ATP from the mitochondrial matrix to the cytosol, depriving the fungal cells of the necessary energy for essential metabolic processes, ultimately leading to growth inhibition and cell death. This document provides a detailed examination of this pathway, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this compound's fungistatic properties.

The Biochemical Pathway of this compound's Fungistatic Activity

The fungistatic action of this compound is primarily centered on the disruption of cellular energy supply at the mitochondrial level. The key molecular target of this compound is the adenine nucleotide translocator (ANT) , an integral protein of the inner mitochondrial membrane.

The Role of the Adenine Nucleotide Translocator (ANT)

The ANT protein facilitates the crucial exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix. This process, known as substrate-level phosphorylation and oxidative phosphorylation, is the primary source of cellular energy. The exported ATP is vital for a myriad of energy-dependent cellular processes in the cytosol, including biosynthesis, nutrient transport, and maintenance of cellular structures.

Inhibition of ANT by this compound

This compound acts as a specific inhibitor of the ANT in Gaeumannomyces graminis.[1][2] By binding to the translocator, this compound effectively blocks the transport of ATP out of the mitochondria.[1][2][3] This leads to an accumulation of ATP within the mitochondrial matrix and a corresponding depletion of ATP in the cytosol. The lack of cytosolic ATP cripples the energy-dependent metabolic activities of the fungus.

Downstream Consequences of ANT Inhibition

The inhibition of ATP export from the mitochondria triggers a cascade of detrimental effects on the fungal cell:

-

Energy Depletion: The most immediate consequence is a severe deficit of usable energy in the cytosol, leading to the cessation of fungal growth.

-

Disruption of Cellular Respiration: The accumulation of ATP within the mitochondria can lead to feedback inhibition of the electron transport chain and oxidative phosphorylation, further impairing the cell's ability to generate energy.

-

Metabolic Collapse: Without a sufficient supply of ATP, essential metabolic pathways, including nucleic acid and protein synthesis, cannot be sustained, leading to a complete shutdown of cellular functions and ultimately, cell death.

The specificity of this compound for the fungal ANT over that of the host plant contributes to its efficacy as a fungicide with minimal phytotoxicity.

Quantitative Data on this compound's Efficacy

The following table summarizes the effective concentration (EC50) values of this compound against sensitive and resistant isolates of Gaeumannomyces graminis var. tritici. The EC50 value represents the concentration of a fungicide that is required to inhibit the growth of a fungal population by 50%.

| Isolate Type | EC50 (µg/mL) | Reference |

| Sensitive (S) | 0.001 - 0.01 | |

| Resistant (R) | > 0.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biochemical pathway of this compound's fungistatic activity.

Isolation of Mitochondria from Gaeumannomyces graminis

This protocol is adapted from general methods for fungal mitochondrial isolation.

Materials:

-

Gaeumannomyces graminis mycelia

-

Mitochondrial Isolation Buffer (MIB): 0.6 M mannitol, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.2% (w/v) bovine serum albumin (BSA)

-

Glass beads (0.5 mm diameter)

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Harvest fresh mycelia from liquid culture by filtration.

-

Wash the mycelia with ice-cold MIB.

-

Resuspend the mycelia in a minimal volume of MIB.

-

Disrupt the fungal cells by vortexing with glass beads for 1-2 minutes in short bursts, keeping the sample on ice.

-

Further homogenize the disrupted cell suspension using a Dounce homogenizer with 10-15 strokes.

-

Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C to pellet cell debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in MIB and centrifuging again at 12,000 x g for 20 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a suitable buffer for downstream assays.

-

Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA protein assay.

Mitochondrial Respiration Assay

This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode.

Materials:

-

Isolated mitochondria from G. graminis

-

Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl (pH 7.2), 2.5 mM MgCl2, 2.5 mM KH2PO4

-

Respiratory substrates (e.g., 10 mM pyruvate + 5 mM malate)

-

ADP solution (100 mM)

-

This compound solutions of varying concentrations

-

Clark-type oxygen electrode system

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add 1 mL of Respiration Buffer to the electrode chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Add the isolated mitochondria (0.5-1 mg protein/mL) to the chamber.

-

Add the respiratory substrates to initiate basal respiration (State 2).

-

Record the rate of oxygen consumption.

-

Add a known amount of ADP (e.g., 100 µM) to stimulate active respiration (State 3).

-

Record the rate of oxygen consumption.

-

To test the effect of this compound, pre-incubate the mitochondria with varying concentrations of the fungicide for a defined period before adding the substrates and ADP.

-

Calculate the respiratory control ratio (RCR = State 3 rate / State 2 rate) and the ADP/O ratio to assess mitochondrial coupling and efficiency.

ATP Synthesis and Export Assay

This protocol describes a method to measure ATP synthesis and its export from isolated mitochondria using a luciferin-luciferase-based assay.

Materials:

-

Isolated mitochondria from G. graminis

-

Assay Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, 10 mM KH2PO4

-

Respiratory substrates (e.g., 10 mM pyruvate + 5 mM malate)

-

ADP solution (1 mM)

-

Luciferin-luciferase reagent

-

This compound solutions of varying concentrations

-

Luminometer

Procedure:

-

In a luminometer tube, combine the Assay Buffer, respiratory substrates, and isolated mitochondria.

-

Add the luciferin-luciferase reagent.

-

Initiate the reaction by adding ADP.

-

Immediately measure the light emission, which is proportional to the amount of ATP exported from the mitochondria.

-

To determine the inhibitory effect of this compound, pre-incubate the mitochondria with different concentrations of the fungicide before initiating the reaction with ADP.

-

Generate a standard curve with known ATP concentrations to quantify the amount of ATP produced and exported.

Visualizations

Biochemical Pathway of this compound's Fungistatic Activity

Caption: Biochemical pathway of this compound's fungistatic activity.

Experimental Workflow for Investigating this compound's Mechanism of Action

Caption: Experimental workflow for mechanism of action studies.

References

Synthesis of Silthiofam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathways for Silthiofam, a thiophene fungicide used to control take-all disease in wheat. The information is compiled from published process research and is intended for an audience with a strong background in synthetic organic chemistry.

Introduction

This compound, chemically known as N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide, is a crucial agent for protecting cereal crops.[1] Its synthesis has been the subject of considerable process research to develop efficient, low-cost, and scalable methods. Initial discovery routes were characterized by low overall yields (approximately 2%), which were subsequently improved to around 10% on a pilot-plant scale and further optimized to achieve yields of about 60% in a more commercially viable process.[2][3] This guide will detail the optimized synthesis route, providing experimental protocols and quantitative data.

Optimized Synthesis Pathway

The most efficient reported synthesis of this compound is a six-step process starting from the inexpensive precursors 3-chloro-2-butanone and methyl 3-methoxyacrylate.[4][5] This route is notable for a novel thiophene-3-carboxylate synthesis, room temperature silylation of a thiophene-3-carboxylate dianion, and efficient final amidation. The process is designed for large-scale production, with the recycling of its three organic solvents.

Synthesis Workflow Diagram

Caption: Optimized six-step synthesis pathway for this compound.

Experimental Protocols

The pilot-plant route can be divided into three main stages: thiophene ring synthesis, hydrolysis/silylation, and amide formation.

Stage 1: Thiophene Ring Synthesis (Cycloaddition and Aromatization)

This stage involves a novel thiophene-3-carboxylate synthesis through the cycloaddition of 3-mercapto-2-butanone with an acrylate, followed by acid-catalyzed aromatization. The 3-mercapto-2-butanone is prepared in situ from 3-chloro-2-butanone and sodium hydrosulfide to simplify the workup and improve yield.

Protocol:

-

Prepare 3-mercapto-2-butanone in situ from 3-chloro-2-butanone and NaSH.

-

A portion of methyl 3-methoxyacrylate is added to initiate the reaction.

-

After initiation, the remaining acrylate is added over 2 hours, maintaining the temperature below 30 °C.

-

The mixture is stirred overnight at room temperature.

-

Concentrated HCl is then added, leading to an exotherm and precipitation of NaCl.

-

After stirring, water is added to dissolve the salt, yielding the thiophene-3-carboxylate intermediate.

Stage 2: Hydrolysis and Silylation

The thiophene-3-carboxylate intermediate is hydrolyzed to the corresponding carboxylic acid, which is then silylated. This step is critical and involves the formation of a thiophene-3-carboxylate dianion at room temperature, which is then treated with a silylating agent.

Protocol:

-

The thiophene-3-carboxylate from Stage 1 is hydrolyzed to form the carboxylic acid.

-

The resulting acid is treated sequentially with n-BuLi and trimethylsilyl chloride to afford the silyl acid.

Stage 3: Amide Formation

The final stage involves the conversion of the silylated carboxylic acid into this compound.

Protocol:

-

The silyl acid is converted to its acid chloride.

-

The crude acid chloride is diluted in heptane and filtered.

-

The heptane solution of the acid chloride is treated with allylamine and aqueous NaOH to produce this compound.

-

The concentration is managed to facilitate the crystallization of the final product.

An alternative final step involves the direct reaction of methyl 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylate with allylamine in the presence of a catalyst, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), under reflux for 48 hours.

Quantitative Data

| Step/Parameter | Yield/Purity | Notes |

| Overall Yield (Optimized Route) | ~60% | From 3-chloro-2-butanone and methyl 3-methoxyacrylate. |

| Overall Yield (Original Discovery Route) | ~2% | Involved a Gewald aminothiophene synthesis. |

| Overall Yield (Pilot-Plant Route) | 10% | An improvement on the original discovery route. |

| Purity of Final Product | >98% | Achieved in the pilot-plant campaigns. |

| Cycloaddition (Tertiary Alcohol Intermediate) | up to 83% | In an alternate convergent approach. |

| Amidation of Silyl Acid | ~85% | Yield of >98% purity material from the silyl acid. |

| Amidation of Methyl Ester (with TBD) | 62.3% | Direct reaction of the methyl ester with allylamine. |

Physicochemical Properties

| Property | Value |

| Melting Point | 140-142 °C |

| Molecular Formula | C₁₃H₂₁NOSSi |

| Molecular Weight | 267.47 g/mol |

| Purity (minimum) | 980 g/kg |

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz): δ 8.33 (v br s, 1H), 2.34 (s, 3H), 2.33 (s, 3H), 0.32 (s, 9H)

¹³C NMR (CDCl₃, 100 MHz): δ 170.1, 148.4, 139.0, 137.3, 137.2, 14.2, 13.6, 0.1

MS (GC-MS) m/z: 228 (M+, 5%), 213 (91), 195 (34), 155 (5), 111 (8), 77 (100)

References

The Discovery and Development of Silthiofam: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Silthiofam is a fungicide developed for the control of take-all disease in cereals, caused by the soil-borne fungus Gaeumannomyces graminis var. tritici. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, efficacy, and toxicology of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and crop protection. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pivotal studies, and includes visualizations of its proposed signaling pathway and developmental workflow.

Discovery and Development History

The journey of this compound from a laboratory curiosity to a commercial fungicide involved several key milestones:

-

1989: Scientists at Monsanto discovered a compound with activity against Gaeumannomyces graminis through a random screening process.

-

1995: Following extensive Structure-Activity Relationship (SAR) studies, 4,5-dimethyl-N-(2-propenyl)-2-trimethylsilyl-3-thiophenecarboxamide, later named this compound (coded as MON 65500), was selected as a commercial candidate.

-

Early 2000s: The development of an efficient, low-cost, 6-step synthesis process made large-scale production economically viable.[1][2] This process significantly improved upon the original discovery route.[1][2]

-

Regulatory Approval: this compound has been evaluated and registered for use in numerous countries, including in the European Union.[3]

Chemical Synthesis Development

The commercial viability of this compound hinged on the development of an efficient synthesis route. The initial "Discovery Route" was improved upon to produce 300 kg of the material for pilot-plant campaigns and toxicological trials. However, efforts continued to devise a more cost-effective method.

The ultimately selected process is a 6-step chemical synthesis with an approximate 60% overall yield, starting from the inexpensive precursors 3-chloro-2-butanone and methyl 3-methoxyacrylate. A key feature of this route is a novel thiophene-3-carboxylate synthesis.

Physicochemical Properties

This compound is a beige powder with the following properties:

| Property | Value |

| IUPAC Name | N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide |

| CAS Registry Number | 175217-20-6 |

| Molecular Formula | C13H21NOSSi |

| Molecular Weight | 267.47 g/mol |

| Melting Point | 86.1 – 88.3°C |

| Water Solubility | 40 mg/L at 19.5°C |

| Octanol/Water Partition Coefficient (log Kow) | 3.72 at 19.5°C |

| Vapour Pressure | 0.08 Pa at 20°C |

| Hydrolysis | Rapid at pH 4, stable at pH 9 (20°C) |

Data sourced from FAO Specifications and Evaluations for this compound.

Mechanism of Action

This compound is classified by the Fungicide Resistance Action Committee (FRAC) as a respiration inhibitor. Its mode of action is the disruption of ATP production in the target fungus. While the precise molecular interactions are a subject of ongoing research, it is proposed that this compound acts as a Succinate Dehydrogenase Inhibitor (SDHI) . This means it likely targets Complex II of the mitochondrial electron transport chain, inhibiting the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and cellular respiration.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the cellular level.

Caption: Proposed mechanism of action of this compound.

Efficacy Data

This compound has demonstrated significant efficacy in controlling take-all disease in wheat, leading to notable yield improvements.

| Efficacy Parameter | Result | Reference |

| Mean Yield Recovery (Second Wheat) | 1.06 t/ha | |

| Range of Yield Recovery | 0.6 t/ha to 1.59 t/ha | |

| Yield Increase vs. Untreated (Infested Soil) | 74% | |

| Take-all Incidence Reduction (Summer) | Significant reduction compared to standard treatment | |

| Disease Severity Reduction (GS 69) | Disease index of 0.89 vs. 2.33 in untreated control |

Experimental Protocols

Efficacy Trial Protocol for Take-all in Wheat (Field Study)

This protocol is a synthesized representation of methodologies described in efficacy studies.

-

Inoculum Preparation:

-

Gaeumannomyces graminis var. tritici (Ggt) is cultured on a suitable medium such as potato dextrose agar.

-

The cultured fungus is used to inoculate sterilized oat or wheat kernels.

-

The colonized kernels are incubated for 3-4 weeks at room temperature (21-23°C), then air-dried.

-

-

Experimental Design:

-

Field plots are established in areas with a history of take-all disease or are artificially inoculated.

-

A randomized complete block design with multiple replications is typically used.

-

Treatments include:

-

Untreated control seeds.

-

Seeds treated with this compound at the recommended rate (e.g., 200 ml/100 kg seed of a 125 g/L formulation).

-

Seeds treated with other standard fungicides for comparison.

-

-

-

Inoculation and Sowing:

-

For artificial inoculation, the prepared Ggt-colonized kernels are distributed evenly in the furrow with the seeds at a specified rate (e.g., 1-5 g per meter of row).

-

Wheat seeds are sown using a commercial grain drill.

-

-

Disease Assessment:

-

Plants are sampled at various growth stages (e.g., tillering, heading, maturity).

-

Roots are washed, and the severity of take-all is assessed based on the percentage of the root system with black lesions.

-

A disease index is often calculated using a scale (e.g., 0-4 or 0-5, where 0 = no disease and the highest value = severe infection).

-

-

Data Collection and Analysis:

-

Parameters measured include plant stand, tiller number, incidence of "whiteheads," grain yield, and thousand-grain weight.

-

Data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA).

-

Toxicology Study Protocols

Toxicological evaluation of this compound has been conducted in accordance with international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Workflow for Toxicological Evaluation of this compound

Caption: Standard workflow for toxicological assessment.

Acute Oral Toxicity (as per OECD Guideline 423 - Acute Toxic Class Method):

-

Principle: A stepwise procedure where a substance is administered orally to a group of animals at a defined dose. The presence or absence of mortality determines the next step.

-

Animals: Typically rats, of a single sex (usually females).

-

Procedure: Three animals are used per step. Dosing is sequential, and the outcome of one step determines the dose for the next.

-

Endpoint: The test allows for the classification of the substance into a toxicity class based on its LD50.

Sub-chronic Oral Toxicity (as per OECD Guideline 408 - 90-Day Study):

-

Principle: The test substance is administered daily in graduated doses to several groups of experimental animals for 90 days.

-

Animals: Preferably rats. At least 10 males and 10 females per group.

-

Procedure: At least three dose levels and a control group are used. Animals are observed for signs of toxicity. At the end of the study, a full necropsy and histopathological examination are performed.

-

Endpoint: Provides information on the No-Observed-Adverse-Effect Level (NOAEL), target organs, and potential for accumulation.

Prenatal Developmental Toxicity (as per OECD Guideline 414):

-

Principle: The test substance is administered to pregnant animals during the period of organogenesis.

-

Animals: Usually rats and rabbits.

-

Procedure: At least three dose levels and a control group. The dams are euthanized just before parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.

-

Endpoint: Assesses the potential of the substance to cause adverse effects on the developing embryo or fetus.

Toxicological Profile

This compound generally exhibits low acute toxicity.

| Study Type | Species | Result (NOAEL/LOAEL) | Reference |

| Acute Oral Toxicity | Rat | LD50 > 5000 mg/kg bw | |

| 90-Day Sub-chronic Oral Toxicity | Rat | NOAEL = 5 mg/kg bw/day | |

| Developmental Toxicity | Rat | NOAEL = 3 mg/kg bw/day | |

| Developmental Toxicity | Rabbit | NOAEL = 2 mg/kg bw/day | |

| Reproductive Toxicity (2-generation) | Rat | Maternal NOAEL = 2.7 mg/kg bw/day | |

| Reproductive NOAEL = 11.0 mg/kg bw/day |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Environmental Fate

This compound's behavior in the environment is a critical aspect of its risk assessment.

| Environmental Parameter | Value | Significance |

| Hydrolysis DT50 (pH 4, 20°C) | 45 hours | Rapid degradation in acidic aqueous environments. |

| Hydrolysis DT50 (pH 9, 20°C) | 314 days | Stable in alkaline aqueous environments. |

| Photolysis DT50 (distilled water) | 1.8 days | Rapid degradation in the presence of light. |

| Soil-Water Partition Coefficient (Koc) | Varies with soil type | Indicates potential for mobility in soil. |

DT50: Time for 50% dissipation. Data sourced from FAO Specifications and Evaluations for this compound.

Conclusion

This compound represents a significant development in the management of take-all disease in cereals. Its discovery through systematic screening and subsequent optimization of its chemical synthesis have made it a valuable tool for farmers. The mode of action, centered on the inhibition of fungal respiration, provides targeted efficacy against Gaeumannomyces graminis var. tritici. The extensive toxicological and environmental fate studies have established a safety profile that allows for its use under regulated conditions. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further research and responsible application.

References

The Environmental Fate and Degradation of Silthiofam: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silthiofam, chemically known as N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide, is a fungicide utilized primarily as a seed treatment for cereals to control take-all disease caused by the fungus Gaeumannomyces graminis. Understanding its environmental fate and degradation pathways is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on the environmental degradation of this compound, including its abiotic and biotic transformation processes in various environmental compartments.

Abiotic Degradation

Abiotic degradation processes, namely hydrolysis and photolysis, play a significant role in the initial breakdown of this compound in the environment.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. This compound is susceptible to hydrolysis, particularly under acidic conditions.

Quantitative Data on Hydrolysis

| pH | Temperature (°C) | Half-life (DT50) | Stability |

| 4 | 20 | 45 hours | Rapidly hydrolysed[1] |

| 7 | 20 | 448 days | Stable[1] |

| 9 | 20 | 314 days | Stable[1] |

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)

The determination of the hydrolysis rate of this compound as a function of pH is typically conducted following the OECD Guideline for the Testing of Chemicals, Test No. 111.

-

Principle: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with a known concentration of the test substance (this compound). The solutions are then incubated in the dark at a constant temperature.

-

Procedure:

-

Sterile buffer solutions are prepared at the required pH values.

-

The test substance, often radiolabelled (e.g., with ¹⁴C) to facilitate tracking and mass balance calculations, is added to the buffer solutions.

-

The solutions are incubated in the dark to prevent photolytic degradation.

-

Samples are taken at appropriate time intervals and analyzed for the concentration of the parent compound and the formation of hydrolysis products.

-

The rate of hydrolysis and the half-life (DT50) are calculated from the decline in the concentration of the test substance over time.

-

A logical workflow for a typical hydrolysis experiment is depicted below.

Photolysis

Photolysis is the degradation of a molecule caused by the absorption of light energy. This compound has been shown to undergo photolytic degradation in water.

Quantitative Data on Photolysis

| Medium | Irradiation Conditions | Photolytic Half-life (DT50) |

| Distilled Water | Simulated solar irradiation (May) | 1.8 days[1] |

| River Neckar Water | Simulated solar irradiation (May) | 15 days[1] |

Experimental Protocol: Phototransformation of Chemicals in Water (Direct Photolysis)

The phototransformation of this compound in water is typically assessed using protocols similar to the OECD Guideline 316.

-

Principle: An aqueous solution of the test substance is irradiated with light that simulates natural sunlight. The rate of degradation is measured over time.

-

Procedure:

-

A solution of the test substance in a sterile, buffered aqueous solution is prepared.

-

The solution is placed in a photochemically inert and transparent container.

-

The solution is exposed to a light source (e.g., a xenon arc lamp) that simulates the spectrum and intensity of natural sunlight.

-

Control samples are kept in the dark to differentiate between photolytic and other degradation processes like hydrolysis.

-

Samples are collected at various time points from both the irradiated and dark control solutions.

-

The concentration of the parent compound and any photoproducts are determined.

-

The quantum yield and the environmental half-life are calculated.

-

The general workflow for a photolysis study is outlined below.

References

Silthiofam: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of silthiofam, a fungicide used for the control of take-all disease in wheat. Understanding the solubility of this active ingredient in various organic solvents is critical for formulation development, analytical method design, and quality control processes. This document compiles available quantitative data, outlines the likely experimental protocols for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

This compound exhibits high solubility in a range of common organic solvents. The following table summarizes the available quantitative data for the solubility of this compound at 20°C.

| Organic Solvent | Solubility (g/L) at 20°C |

| Acetone | >250[1] |

| Ethyl Acetate | >250[1] |

| Methanol | >250[1][2] |

| p-Xylene | >250[1] |

| 1,2-Dichloroethane | >250 |

| n-Heptane | 15.5 |

Note: The data indicates that this compound is readily soluble in acetone, ethyl acetate, methanol, p-xylene, and 1,2-dichloroethane, with solubility exceeding 250 g/L at 20°C. In contrast, its solubility in the non-polar solvent n-heptane is significantly lower.

Experimental Protocols

While specific, detailed experimental protocols for the generation of the above solubility data are not exhaustively publicly available, the cited FAO report references the CIPAC MT 157 method. Based on this and general laboratory practices for solubility determination, the following protocol can be inferred:

Objective: To determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (analytical standard of known purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrumentation

-

Volumetric pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The mixture is agitated (e.g., using a magnetic stirrer) in a constant temperature bath set to the desired temperature (e.g., 20°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The continued presence of undissolved solid is essential to confirm saturation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, agitation is stopped, and the undissolved solid is allowed to settle.

-

A clear aliquot of the supernatant is carefully withdrawn using a syringe.

-

The aliquot is immediately filtered through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high results.

-

-

Analysis:

-

The filtered, saturated solution is appropriately diluted with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

The concentration of this compound in the diluted solution is determined using a validated analytical method, such as HPLC-UV. A standard calibration curve prepared with known concentrations of this compound in the same solvent is used for quantification.

-

-

Calculation:

-

The solubility is calculated by multiplying the determined concentration of the diluted solution by the dilution factor. The result is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound like this compound in an organic solvent.

Caption: Workflow for determining this compound solubility.

References

An In-Depth Technical Guide to the Mode of Action of Thiophenecarboxamide Fungicides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophenecarboxamide fungicides represent a significant class of agricultural and horticultural fungicides, valued for their broad-spectrum activity and efficacy. As members of the Fungicide Resistance Action Committee (FRAC) Group 7, their core mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi. This guide provides a detailed technical overview of the mechanism of action, experimental protocols for its study, quantitative data on fungicide efficacy, and the molecular basis of resistance.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

The primary target of thiophenecarboxamide fungicides is the enzyme succinate dehydrogenase (SDH), also known as Complex II or succinate-ubiquinone oxidoreductase (SQR).[1][2] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, playing a dual role in cellular respiration. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to ubiquinone (coenzyme Q) in the electron transport chain.[3][4]

Thiophenecarboxamide fungicides act as potent and specific inhibitors of SDH. They bind to the ubiquinone-binding site (Qp site) of the enzyme complex, which is formed by the SDHB, SDHC, and SDHD subunits.[5] By occupying this site, they physically block the binding of the natural substrate, ubiquinone, thereby interrupting the electron flow from the iron-sulfur clusters in the SDHB subunit to ubiquinone. This disruption of the electron transport chain halts ATP production, leading to a severe energy deficit within the fungal cell and ultimately causing cell death.

The specificity of these fungicides arises from structural differences between fungal SDH and that of other organisms, such as mammals and plants, although the enzyme is highly conserved across species.

Quantitative Data on Fungicide Efficacy

The efficacy of thiophenecarboxamide fungicides is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. These values represent the concentration of the fungicide required to inhibit 50% of the target enzyme's activity or 50% of the fungal growth, respectively. Lower values indicate higher potency.

| Fungicide | Target Pathogen | Parameter | Value (µg/mL) | Reference(s) |

| Isofetamid | Botrytis cinerea | IC50 (SDH activity) | 0.0010 | |

| Botrytis cinerea | EC50 (mycelial growth) | 0.10 | ||

| Alternaria solani | EC50 (mycelial growth) | 0.02 | ||

| Sclerotinia sclerotiorum | EC50 (mycelial growth) | 0.01 | ||

| Corynespora cassiicola | IC50 (SDH activity) | 0.0007 | ||

| Septoria nodorum | IC50 (SDH activity) | 0.0071 | ||

| Penthiopyrad | Colletotrichum cereale | ED50 | 0.19 | |

| Venturia inaequalis | EC50 (conidial germ tube growth) | 0.017 - 0.240 | ||

| Botrytis cinerea (baseline) | EC50 (mycelial growth) | Mean: 0.053 | ||

| Botrytis cinerea (baseline) | EC50 (conidia germination) | Mean: 0.014 | ||

| Sclerotinia sclerotiorum | EC50 (mycelial growth) | 0.0096 - 0.2606 | ||

| Rhizoctonia solani | Antifungal Activity | S-(+)-penthiopyrad is 12-37 times more active than R-(-)-penthiopyrad | ||

| Botrytis cinerea | Antifungal Activity | S-(+)-penthiopyrad is 12-37 times more active than R-(-)-penthiopyrad | ||

| Sclerotinia sclerotiorum | Antifungal Activity | S-(+)-penthiopyrad is 12-37 times more active than R-(-)-penthiopyrad |

Molecular Basis of Action and Resistance

Binding Site Interactions

Molecular docking and simulation studies have provided insights into the binding of thiophenecarboxamide fungicides to the Qp site of SDH. The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues in the SDHB, SDHC, and SDHD subunits. The flexible molecular structure of some thiophenecarboxamides, such as isofetamid, is hypothesized to allow them to adapt to the binding pocket, even in the presence of mutations that confer resistance to other SDHIs. This flexibility can contribute to a broader spectrum of activity against resistant fungal strains.

Mechanisms of Resistance

The primary mechanism of resistance to thiophenecarboxamide and other SDHI fungicides is the development of point mutations in the genes encoding the SDHB, SDHC, and SDHD subunits. These mutations lead to amino acid substitutions in the Qp binding site, which can reduce the binding affinity of the fungicide. The specific mutation determines the level of resistance and the cross-resistance profile to different SDHI fungicides. For example, mutations at the H272 residue in the SDHB subunit are common and can confer resistance to several SDHIs. However, the unique chemical structure of isofetamid allows it to remain effective against certain isolates with mutations that cause resistance to other SDHIs.

Experimental Protocols

Succinate Dehydrogenase (SDH) Activity Assay (Succinate-DCPIP Reductase Assay)

This colorimetric assay measures SDH activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.

Materials:

-

Isolated fungal mitochondria

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

-

Succinate solution (substrate)

-

DCPIP solution

-

Thiophenecarboxamide fungicide stock solution (in DMSO)

-

96-well microplate and plate reader (600 nm)

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, isolated mitochondria, and DCPIP.

-

Add various concentrations of the thiophenecarboxamide fungicide to the test wells. Include a solvent control (DMSO).

-

Initiate the reaction by adding the succinate solution.

-

Immediately measure the decrease in absorbance at 600 nm in kinetic mode. The rate of DCPIP reduction is proportional to SDH activity.

-

Calculate the percent inhibition for each fungicide concentration and determine the IC50 value.

Fungicide Resistance Testing: Mycelial Growth Inhibition Assay

This assay determines the EC50 value of a fungicide by measuring its effect on the radial growth of a fungal colony on an amended agar medium.

Materials:

-

Pure cultures of the test fungus

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Thiophenecarboxamide fungicide stock solution (in DMSO or acetone)

-

Petri plates

-

Sterile cork borer

Procedure:

-

Prepare PDA medium amended with a series of fungicide concentrations. A non-amended control and a solvent control should also be prepared.

-

Pour the amended and control media into separate Petri plates.

-

Once solidified, inoculate the center of each plate with a mycelial plug of the test fungus, taken from the edge of an actively growing culture using a sterile cork borer.

-

Incubate the plates at the optimal growth temperature for the fungus.

-

Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches a predefined diameter.

-

Calculate the percentage of growth inhibition for each fungicide concentration relative to the solvent control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

Conclusion

Thiophenecarboxamide fungicides are a vital tool in modern agriculture due to their potent and specific inhibition of the fungal succinate dehydrogenase enzyme. A thorough understanding of their mode of action, the quantitative aspects of their efficacy, and the mechanisms of resistance is crucial for their effective and sustainable use. The experimental protocols outlined in this guide provide a framework for the continued research and development of this important class of fungicides, as well as for monitoring the emergence and spread of resistance in fungal pathogen populations. The unique structural features of certain thiophenecarboxamides, like isofetamid, offer promising avenues for managing resistance and ensuring the longevity of SDHI fungicides in crop protection strategies.

References

- 1. Advantageous properties of a new fungicide, isofetamid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. Computation-Directed Molecular Design, Synthesis, and Fungicidal Activity of Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. inis.iaea.org [inis.iaea.org]

Silthiofam CAS number and molecular formula lookup

CAS Number: 175217-20-6[1] Molecular Formula: C₁₃H₂₁NOSSi[1]

This technical guide provides an in-depth overview of the fungicide Silthiofam, designed for researchers, scientists, and professionals in drug development. It covers the chemical properties, synthesis, mechanism of action, toxicological data, and experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a beige powder with low solubility in water and is readily soluble in organic solvents.[2] It is classified as a thiophene fungicide and an amide fungicide.[1]

| Property | Value | Reference |

| Molecular Weight | 267.46 g/mol | [1] |

| Melting Point | 86.1 – 88.3°C | |

| Vapor Pressure | 0.08 Pa at 20°C | |

| Water Solubility | 40 mg/L at 19.5°C | |

| Octanol/Water Partition Coefficient (log P) | 3.72 at 19.5°C | |

| Hydrolysis | Rapidly hydrolyzes at pH 4 and 20°C; stable at pH 9 and 20°C. |

Synthesis of this compound

An efficient, low-cost synthesis of this compound has been developed that proceeds in six chemical steps with an approximate 60% yield from the precursors 3-chloro-2-butanone and methyl 3-methoxyacrylate. A key feature of this route is a novel thiophene-3-carboxylate synthesis.

A detailed three-step laboratory synthesis protocol is outlined below.

Experimental Protocol: Laboratory Synthesis

Step 1: Preparation of Methyl Trimethylsilyl Propiolate

-

Under a nitrogen atmosphere, add trimethylsilyl acetylene (5.6 mL, 40.0 mmol) to dry tetrahydrofuran (THF).

-

Cool the mixture to -78°C.

-

Slowly add n-butyllithium (27.6 mL, 44.0 mmol) and stir at -78°C for 30 minutes.

-

Allow the mixture to warm to room temperature and then add methyl chloroformate (3.4 mL, 44.0 mmol).

-

Stir for 2.5 hours.

-

Quench the reaction by pouring the mixture into an ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo and purify the crude product by column chromatography (5% ethyl acetate/petroleum ether) to yield methyl trimethylsilyl propiolate as a yellow oily product (95.0% yield).

Step 2: Preparation of 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid methyl ester

-

Under a nitrogen atmosphere, add methyl trimethylsilyl propiolate (3g, 19.2mmol) and 3-mercapto-2-butanone (2.4g, 23.0mol) to dry toluene.

-

Add sodium methoxide (1.0g, 19.2mmol).

-

Heat the reaction mixture to reflux for 10 hours.

-

Cool the mixture to room temperature, wash with distilled water, and extract with ethyl acetate (2 x 20ml).

-

Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo.

-

Purify the crude product by column chromatography to obtain 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid methyl ester as a yellow oily product (88.3% yield).

Step 3: Preparation of this compound

-

Under a nitrogen atmosphere, add 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxylic acid methyl ester (1.0g, 4.1mmol) and allylamine (1.2 g, 20.5mmol).

-

Add the catalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD, 0.17g, 1.2mmol).

-

Heat the reaction mixture to reflux for 48 hours.

-

Cool to room temperature and remove excess allylamine under vacuum.

-

Add n-hexane to the residue and heat to reflux for 2 hours.

-

Cool the reaction system to allow a yellow solid to precipitate.

-

Filter and dry the solid to obtain this compound as a yellow powder (62.3% yield).

Caption: A simplified workflow for the laboratory synthesis of this compound.

Mechanism of Action

This compound is a fungicide that acts by inhibiting respiration and ATP production in sensitive pathogens. It is primarily used as a seed treatment for cereals to control the "take-all" disease caused by the soil-borne fungus Gaeumannomyces graminis var. tritici. Research suggests that this compound is particularly effective at controlling the primary infection of roots by the pathogen.

Caption: this compound acts by inhibiting the primary root infection of wheat by G. graminis.

Toxicological Profile

The acute toxicity of this compound is low via oral, dermal, and inhalation routes. It is not a primary skin irritant or sensitizer but can cause mild, reversible eye irritation.

| Test | Species | Result | Reference |

| Acute Oral LD50 | Rat | > 5000 mg/kg bw | |

| Acute Dermal LD50 | Rat | > 5000 mg/kg bw | |

| Acute Inhalation LC50 | Rat | > 2.8 mg/L air | |

| Skin Irritation | Rabbit | Non-irritating | |

| Eye Irritation | Rabbit | Mildly irritating | |

| Skin Sensitization | Guinea Pig | Not a sensitizer |

Ecotoxicology

| Test | Species | Result | Duration | Reference |

| LC50 | Lepomis macrochirus (Bluegill sunfish) | 11 mg/L | 96 h | |

| LC50 | Oncorhynchus mykiss (Rainbow trout) | 14 mg/L | 96 h | |

| EC50 | Daphnia | 14 mg/L | 48 h | |

| EbC50 | Algae | 6.7 mg/L | 120 h |

Efficacy and Field Studies

This compound, marketed under the trade name Latitude®, has been shown to significantly control take-all disease and increase grain yield in field trials.

Experimental Protocol: Field Trial Overview

Field experiments to assess the efficacy of this compound typically involve the following:

-

Experimental Design: Comparison of wheat crops grown from seeds treated with this compound versus untreated seeds in areas with a history of moderate to severe take-all infection.

-

Crop Rotation: Often conducted in second or third wheat situations where take-all pressure is high.

-

Assessments:

-

Take-all incidence and severity are assessed on the roots at various growth stages.

-

Autumn plant population, grain yield, specific weight, and thousand grain weight are measured.

-

-

Results: In second wheat crops, this compound seed treatment has been shown to increase yield by an average of 0.47 to 1.06 t/ha.

| Crop Scenario | Average Yield Increase with this compound | Reference |

| Second Wheat | 0.47 t/ha | |

| Second Wheat | 1.06 t/ha |

It is important to note that resistance to this compound in G. graminis var. tritici isolates has been reported, which can compromise its effectiveness. There is no cross-resistance observed between this compound and other fungicides like tebuconazole or difenoconazole.

References

Spectroscopic Analysis of Silthiofam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Silthiofam, a fungicide used for the control of take-all disease in cereals. The document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring this data, and a logical workflow for the structural elucidation of the molecule.

Chemical Structure of this compound

This compound, with the IUPAC name N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide, is a thiophene derivative containing an allyl amide and a trimethylsilyl group. Its chemical structure is fundamental to interpreting its spectroscopic data.

Molecular Formula: C₁₃H₂₁NOSSi

Molecular Weight: 267.46 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1. Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the trimethylsilyl group, the two methyl groups on the thiophene ring, the allyl group, and the amide proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| Si(CH₃)₃ | 0.3 - 0.5 | Singlet | - | 9H |

| Thiophene-CH₃ (C4) | 2.1 - 2.3 | Singlet | - | 3H |

| Thiophene-CH₃ (C5) | 2.3 - 2.5 | Singlet | - | 3H |

| N-CH ₂ | 3.9 - 4.1 | Triplet of doublets | ~5-6 (to NH), ~1.5 (to =CH) | 2H |

| =CH - | 5.8 - 6.0 | Multiplet | - | 1H |

| =CH ₂ | 5.1 - 5.3 | Multiplet | - | 2H |

| NH | 5.5 - 6.5 | Broad singlet/Triplet | ~5-6 (to CH₂) | 1H |

2.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of this compound.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Si(CH₃)₃ | -1.0 - 1.0 |

| Thiophene-CH₃ (C4) | 13.0 - 15.0 |

| Thiophene-CH₃ (C5) | 15.0 - 17.0 |

| N-CH₂ | 42.0 - 45.0 |

| =CH₂ | 115.0 - 117.0 |

| =CH- | 134.0 - 136.0 |

| Thiophene-C3 | 130.0 - 135.0 |

| Thiophene-C4 | 135.0 - 140.0 |

| Thiophene-C5 | 140.0 - 145.0 |

| Thiophene-C2 | 145.0 - 150.0 |

| C=O (Amide) | 165.0 - 170.0 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical method.

3.1. Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 267. The fragmentation pattern provides valuable structural information. A proposed fragmentation pathway is detailed below.

| m/z | Proposed Fragment Ion | Fragment Structure |

| 267 | [M]⁺ | [C₁₃H₂₁NOSSi]⁺ |

| 252 | [M - CH₃]⁺ | Loss of a methyl group from the trimethylsilyl moiety |

| 196 | [M - Si(CH₃)₃]⁺ | Loss of the trimethylsilyl group |

| 182 | [C₈H₈NOS]⁺ | Cleavage of the allyl group and trimethylsilyl group |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Experimental Protocols

4.1. NMR Spectroscopy

-

Sample Preparation: A certified reference standard of this compound should be used.[1] Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.

-

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz is recommended.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Referencing: The residual solvent peak is used as an internal reference (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Referencing: The solvent peak is used as an internal reference (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

4.2. Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as ethyl acetate or hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Data Analysis Workflow and Visualization

The following diagrams illustrate the logical workflow for the spectroscopic data analysis of this compound.

Caption: Workflow for Spectroscopic Data Analysis of this compound.

Caption: Proposed Mass Fragmentation Pathway of this compound.

References

An In-depth Technical Guide on the Environmental Transformation Products of Silthiofam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silthiofam, an amide fungicide, is utilized in agriculture primarily as a seed treatment to control take-all disease in cereals. Its environmental fate is of significant interest to understand its persistence and potential impact on non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the environmental transformation of this compound, detailing its degradation pathways, the formation of its primary transformation products, and the methodologies used to study these processes.

Environmental Degradation of this compound

This compound undergoes transformation in the environment through several key processes, including hydrolysis, photolysis, and microbial degradation in soil. These processes lead to the formation of several transformation products.

Hydrolysis

The hydrolysis of this compound is highly dependent on the pH of the aqueous environment. It is rapidly hydrolyzed under acidic conditions, with a half-life (DT50) of 45 hours at pH 4. In neutral (pH 7) and alkaline (pH 9) conditions, this compound is significantly more stable, with DT50 values of 448 days and 314 days, respectively[1].

Photolysis

In the presence of light, this compound undergoes photolytic degradation. The photolytic half-life has been reported to be as fast as 1.8 days in distilled water under solar irradiation[1].

Soil Metabolism

In the soil environment, this compound is metabolized by microorganisms under both aerobic and anaerobic conditions, leading to the formation of several major transformation products. The typical aerobic soil metabolism half-life (DT50) for this compound is approximately 42.3 days[2].

Primary Environmental Transformation Products

Four primary environmental transformation products of this compound have been identified[3]:

-

N-allyl-4,5-dimethylthiophene-3-carboxamide (CP-240659)

-

4-(allylcarbamoyl)-3-methyl-5-(trimethylsilyl)thiophene-2-carboxylic acid (MON 65533)

-

4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide (MON 65561)

-

4-carbamoyl-3-methyl-5-(trimethylsilyl)thiophene-2-carboxylic acid (MON 65534)

The formation of these products is a key aspect of this compound's environmental fate. The following table summarizes the available quantitative data on the degradation of this compound and the formation of its major metabolites in soil.

| Compound | Parameter | Value | Conditions | Reference |

| This compound | Hydrolysis DT50 | 45 hours | pH 4 | [1] |

| Hydrolysis DT50 | 448 days | pH 7 | ||

| Hydrolysis DT50 | 314 days | pH 9 | ||

| Photolysis DT50 | 1.8 days | Distilled Water, Solar Irradiation | ||

| Aerobic Soil Metabolism DT50 | 42.3 days | Laboratory, 20°C | ||

| MON 65533 | Max. Occurrence in Soil | 0.123 | - | |

| MON 65534 | Max. Occurrence in Soil | 0.133 | - | |

| CP-240659 | Max. Occurrence in Soil | 0.229 | - | |

| MON 65561 | Max. Occurrence in Soil | 0.102 | - |

Environmental Transformation Pathways of this compound

The degradation of this compound proceeds through distinct pathways involving hydrolysis of the amide bond, desilylation, and oxidation. The following diagram illustrates the proposed transformation pathways of this compound in the environment.

Experimental Protocols

The study of this compound's environmental transformation products relies on standardized and validated experimental methodologies. The following sections outline the typical protocols used in these investigations.

Hydrolysis as a Function of pH (OECD Guideline 111)

This test is designed to determine the rate of abiotic hydrolysis of chemical substances at environmentally relevant pH values.

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.

-

Test Substance Application: The test substance is added to the buffer solutions at a concentration not exceeding 10 mg/L.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 20°C or 25°C).

-

Sampling and Analysis: At appropriate time intervals, samples are taken and analyzed for the parent compound and its hydrolysis products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The rate of hydrolysis and the half-life (DT50) are calculated assuming first-order kinetics.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is used to evaluate the rate and route of degradation of chemicals in soil under both aerobic and anaerobic conditions.

-

Test System: Fresh soil samples with known characteristics (pH, organic carbon content, texture, and microbial biomass) are used.

-

Test Substance Application: The test substance, often radiolabelled (e.g., with ¹⁴C), is applied to the soil at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: The treated soil is incubated in the dark at a constant temperature and moisture content, with a continuous supply of air. Evolved ¹⁴CO₂ is trapped to measure mineralization.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

-

Sampling and Analysis: Soil samples are collected at various time points and extracted with appropriate solvents. The extracts are analyzed by methods such as HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its transformation products. Non-extractable residues are also quantified.

-

Data Analysis: Degradation rates (DT50) for the parent compound and major metabolites are calculated. A mass balance is performed to account for the distribution of the applied radioactivity.

Analytical Methodology

The primary analytical technique for the determination of this compound and its transformation products is reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with UV detection. For more sensitive and selective analysis, especially in complex environmental matrices like soil, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. This method allows for the accurate quantification and confirmation of the identity of the analytes at low concentrations.

The general workflow for analyzing environmental samples for this compound and its metabolites is depicted below.

Conclusion

The environmental transformation of this compound is a multifaceted process involving hydrolysis, photolysis, and microbial degradation. These processes result in the formation of four primary transformation products. Understanding the rates and pathways of these transformations is crucial for a comprehensive environmental risk assessment of this fungicide. The standardized protocols outlined in this guide provide a framework for generating the necessary data to evaluate the environmental fate of this compound and its metabolites. Further research to determine the degradation rates and potential biological activity of the individual transformation products would provide a more complete picture of the overall environmental impact of this compound use.

References

Methodological & Application

Application Note: Analytical Methods for the Detection of Silthiofam in Soil Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction Silthiofam is a fungicide utilized primarily as a seed treatment for cereals, offering protection against soil-borne fungal diseases such as "take-all" (caused by Gaeumannomyces graminis).[1][2][3] Its application necessitates the development of robust and sensitive analytical methods to monitor its presence and persistence in soil, ensuring environmental safety and regulatory compliance. This document provides detailed protocols for the extraction and quantification of this compound from soil matrices using two common analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS).

General Soil Sample Preparation Prior to extraction, proper sample preparation is crucial for obtaining accurate and reproducible results.

-

Drying: Soil samples should be air-dried in a well-ventilated area or in an oven at a low temperature (e.g., 30-40°C) to a constant weight.[4][5]

-

Homogenization: Remove large debris such as stones and plant matter. The dried soil is then ground or crushed and passed through a 2 mm (10-mesh) sieve to ensure homogeneity.

-

Storage: The prepared sample should be stored in a clean, airtight container in a cool, dark place until analysis.

Protocol 1: QuEChERS Extraction with LC-MS/MS Analysis

This protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample cleanup, followed by highly sensitive LC-MS/MS detection.

Experimental Protocol

-

Sample Extraction:

-

Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of purified water, shake for 1 minute, and let it stand for 10 minutes to hydrate the soil.

-

Add 20 mL of acetonitrile (ACN) and shake vigorously for 1 minute.